molecular formula C4H4N2O2 B1303607 4,6(1H,5H)-Pyrimidinedione CAS No. 25286-58-2

4,6(1H,5H)-Pyrimidinedione

Cat. No. B1303607
CAS RN: 25286-58-2
M. Wt: 112.09 g/mol
InChI Key: HFAYWAUCHUMJMH-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione is a heterocyclic compound belonging to the pyrimidine family. It is a six-membered aromatic ring composed of four carbon atoms and two nitrogen atoms. This compound has been studied for its potential applications in various fields, including synthesis of pharmaceuticals, organic synthesis, and biochemistry. It has also been used as a source of nitrogen for the synthesis of organic compounds.

Scientific Research Applications

Antiviral Activity

4,6(1H,5H)-Pyrimidinedione derivatives have shown substantial antiviral activity, particularly against HIV-1 and HIV-2. A study by Buckheit et al. (2007) focused on the structure-activity relationships of these compounds, revealing that specific substitutions at the N-1 and C-6 positions significantly contribute to their antiviral efficacy. Notably, these derivatives displayed minimal cytotoxicity to target cells at high concentrations (Buckheit et al., 2007).

Chemical Reactivity and Synthesis

Naraoka et al. (1987) studied the dehydrogenation reaction of dihydropyrimidinediones in aqueous solutions, finding that hydrogen atom abstraction predominantly occurs at the 6-position of these compounds. This research contributes to understanding the chemical reactivity of pyrimidinediones (Naraoka et al., 1987).

Lal and Gidwani (1993) explored the novel synthesis and derivatization of 5H-indeno[1,2d] pyrimidines and pyrimido[6,1-a]isoindoles from substituted pyrimidinediones. This research is significant for synthetic chemistry, particularly in the development of new pyrimidine-based structures (Lal & Gidwani, 1993).

Crystallography and Molecular Structure

Katrusiak and Katrusiak (2007) discovered the crystal-stabilization of a unique 4,6-pyrimidinedione dimer. This research provides insights into the unusual chemical reactivity and molecular structure of pyrimidinediones in crystalline states (Katrusiak & Katrusiak, 2007).

Biological Activity and Pharmacological Potential

Aly et al. (2004) investigated the reactions of pyrimidinedione derivatives with π-deficient molecules, leading to the formation of novel heterocyclic products. This study has implications for biological activity and potential pharmacological applications (Aly et al., 2004).

Gaonkar et al. (2018) explored the antiproliferative properties of 4-methyl-6-morpholinopyrimidine derivatives. They found that some compounds demonstrated potent anticancer activity in various human cancer cell lines, indicating the potential of pyrimidinedione derivatives in cancer therapy (Gaonkar et al., 2018).

Silver Electroplating

Jasni et al. (2022) utilized pyrimidine derivatives in developing a cyanide-free process for silver deposition on copper substrates. Thisapplication is significant in the field of material science and electrochemistry, offering a safer alternative to traditional cyanide-based plating processes (Jasni et al., 2022).

Photodegradation Studies

Paluchowska and Bojarśki (1988) studied the photodegradation of 2-thiobarbituric acid, resulting in the formation of 5-ethyl-2-dihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione, also known as Primidon. This research is important for understanding the stability and degradation pathways of pyrimidine-based drugs under light exposure (Paluchowska & Bojarśki, 1988).

Anti-Inflammatory Activity

Munde et al. (2022) synthesized and evaluated the anti-inflammatory activity of novel pyrimidine scaffolds. Their research indicated that certain pyrimidine derivatives exhibit significant anti-inflammatory effects, suggesting potential therapeutic applications (Munde et al., 2022).

DNA Damage Assessment

Douki et al. (1995) developed a method for measuring pyrimidine (6-4) photoproducts in DNA, which are major DNA lesions induced by UV irradiation. This assay is crucial for assessing DNA damage and understanding the biological impact of UV exposure on genetic material (Douki et al., 1995).

Future Directions

Future research directions could include further exploration of the compound’s anti-biofilm effects , as well as its potential applications in the synthesis of related four-membered to seven-membered heterocycles .

properties

IUPAC Name

1H-pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h2H,1H2,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAYWAUCHUMJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377911
Record name 4,6(1H,5H)-PYRIMIDINEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25286-58-2
Record name 4,6(1H,5H)-PYRIMIDINEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of 4,6(1H,5H)-pyrimidinediones and what are some common substitutions?

A1: 4,6(1H,5H)-Pyrimidinediones are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 5. These positions typically exist as imide groups and are often found in their keto tautomeric form. Substitutions at positions 1, 3, and 5 are common and significantly influence the compound's properties. For example, thiobarbituric acid, a widely studied derivative, features a thioxo group at position 2. Various aryl and alkyl substituents can be found at other positions. [, , , , , , , , , , , , ]

Q2: Can you provide examples of how structural modifications impact the biological activity of 4,6(1H,5H)-pyrimidinedione derivatives?

A2: Research shows a strong correlation between the structure of 4,6(1H,5H)-pyrimidinediones and their biological activity. For instance, introducing a phenylalkyl group at the nitrogen atom can lead to photocyclization reactions upon UV irradiation, forming bicyclic fused pyrimidine derivatives with potentially different pharmacological profiles. [] Another study demonstrated the synthesis of 5-hetero-substituted dihydro-4,6(1H,5H)-pyrimidinediones for potential anticonvulsant activity. [] Furthermore, incorporating phenothiazine moieties led to compounds with promising antidepressant activity in comparison to imipramine. []

Q3: What are the known applications of this compound derivatives in medicinal chemistry?

A3: 4,6(1H,5H)-pyrimidinediones and their derivatives exhibit a wide range of pharmacological activities. Notably, thiobarbituric acid derivatives like thiopental sodium are used as intravenous anesthetics in human and veterinary medicine due to their rapid onset and short duration of action. [] Other derivatives have shown potential as anticonvulsants, antidepressants, and antiparkinsonian agents. [, , ] Additionally, research suggests potential antimicrobial activity for certain 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo)dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones. [, ]

Q4: Are there any studies on the photochemical properties of 4,6(1H,5H)-pyrimidinediones?

A4: Yes, research indicates that 4,6(1H,5H)-pyrimidinediones can undergo photochemical transformations. For example, UV irradiation of 2-thiophenobarbital in alcoholic solutions leads to the formation of primidone, a known antiepileptic drug. This reaction highlights the potential for using photochemical methods to synthesize pharmacologically active compounds from this compound derivatives. []

Q5: What analytical techniques are commonly employed to characterize and study 4,6(1H,5H)-pyrimidinediones?

A5: Various analytical techniques are utilized to characterize and study 4,6(1H,5H)-pyrimidinediones. X-ray crystallography plays a crucial role in elucidating the crystal structures and understanding the conformational preferences of these compounds. [, ] Spectroscopic methods, including NMR and IR spectroscopy, are essential for structural confirmation and studying the electronic properties of the molecules. Furthermore, techniques like mass spectrometry are used to determine molecular weight and elemental composition. [, , , ]

Q6: Have any computational studies been conducted on 4,6(1H,5H)-pyrimidinediones?

A6: While the provided abstracts don't mention specific computational studies on 4,6(1H,5H)-pyrimidinediones, one study investigated the mechanism of Knoevenagel condensation reactions involving thiobarbituric acid using theoretical calculations. This research emphasizes the applicability of computational chemistry in understanding the reactivity and reaction pathways of these compounds. []

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